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molecular formula C16H16N2O3S B8381150 N-(1-benzoyl-2,3-dihydro-1H-indole-5-yl)-methanesulfonamide

N-(1-benzoyl-2,3-dihydro-1H-indole-5-yl)-methanesulfonamide

Cat. No. B8381150
M. Wt: 316.4 g/mol
InChI Key: DULDQPNXWHVVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599929B2

Procedure details

N-(2,3-dihydro-1H-indole-5-yl)-methanesulfonamide (20 mg, 0.095 mmol) was dissolved in anhydrous dichloromethane (3 ml), sodium hydride (0.010 g, 50% in oil) was added and then, benzolychloride (0.011 ml, 0.095 mmol) was added at a temperature under −20° C. The resulting solution was stirred at the same temperature for 1 hour, stirred again at room temperature for 24 hours to complete the reaction. After pouring water (3 ml), dichloromethane layer was separated, washed with brine, dried over anhydrous magnesium sulfate and then, concentrated under reduced pressure. Afterward, the residue was purified through flash column chromatography (an eluent: ethyl acetate/n-hexane=1/1, v/v) and triturated with isooctane. As a result, the present compound (15 mg, productive yield 50%) was obtained as a solid.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[H-].[Na+].[OH2:17]>ClCCl>[C:3]([N:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][S:11]([CH3:14])(=[O:12])=[O:13])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)(=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
N1CCC2=CC(=CC=C12)NS(=O)(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.01 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
benzolychloride (0.011 ml, 0.095 mmol) was added at a temperature under −20° C
STIRRING
Type
STIRRING
Details
stirred again at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Afterward, the residue was purified through flash column chromatography (an eluent
CUSTOM
Type
CUSTOM
Details
ethyl acetate/n-hexane=1/1, v/v) and triturated with isooctane
CUSTOM
Type
CUSTOM
Details
As a result, the present compound (15 mg, productive yield 50%) was obtained as a solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N1CCC2=CC(=CC=C12)NS(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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